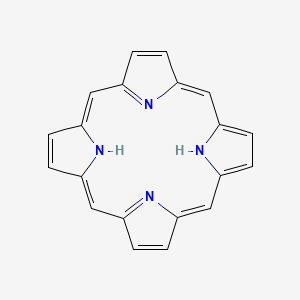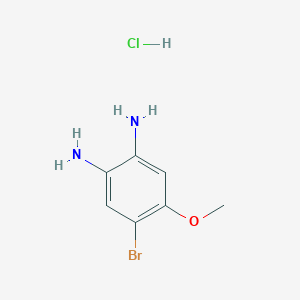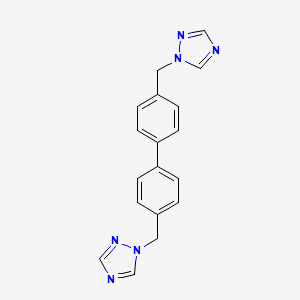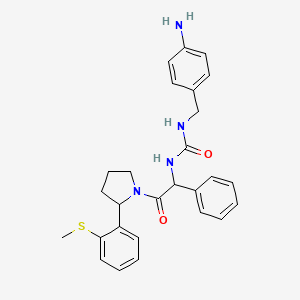
21H,22H-Porphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21H,22H-Porphine is a macrocyclic compound that belongs to the porphyrin family. Porphyrins are organic compounds, characterized by a large ring structure composed of four pyrrole subunits interconnected via methine bridges. This structure forms a highly conjugated system, which is responsible for the unique chemical and physical properties of porphyrins. This compound serves as a fundamental building block for many biologically significant molecules, including heme and chlorophyll.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21H,22H-Porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. One common method is the Adler method, which involves refluxing pyrrole and benzaldehyde in propionic acid. This reaction yields tetraphenylporphyrin, which can be further modified to produce this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of acidic ionic liquids as catalytic media has been explored to enhance the efficiency and yield of the synthesis process. These ionic liquids can be reused multiple times without significant loss of catalytic activity .
Chemical Reactions Analysis
Types of Reactions: 21H,22H-Porphine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of porphyrin dications.
Reduction: Reduction reactions can produce porphyrin dianions.
Substitution: Electrophilic substitution reactions can occur at the meso positions of the porphyrin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield porphyrin dications, while reduction can produce porphyrin dianions .
Scientific Research Applications
21H,22H-Porphine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various metalloporphyrins, which are important catalysts in organic reactions.
Biology: Porphyrins play a crucial role in biological systems, such as in the formation of heme, which is essential for oxygen transport in blood.
Medicine: Porphyrins are used in photodynamic therapy for treating certain types of cancer. They act as photosensitizers that generate reactive oxygen species upon light activation, leading to the destruction of cancer cells.
Industry: Porphyrins are used in the development of sensors, solar cells, and other electronic devices due to their unique optical and electronic properties
Mechanism of Action
The mechanism of action of 21H,22H-Porphine involves its ability to form stable complexes with metal ions. These metalloporphyrin complexes can participate in various biochemical processes. For example, in heme, the iron-porphyrin complex binds to oxygen molecules, facilitating their transport in the bloodstream. The conjugated ring structure of porphyrins allows for efficient electron transfer, making them suitable for applications in catalysis and energy conversion .
Comparison with Similar Compounds
5,10,15,20-Tetraphenyl-21H,23H-Porphine: This compound is similar in structure but has phenyl groups attached to the meso positions.
5,10,15,20-Tetra(4-pyridyl)-21H,23H-Porphine: This compound has pyridyl groups at the meso positions, which can enhance its solubility and reactivity.
Uniqueness: 21H,22H-Porphine is unique due to its unsubstituted meso positions, which allow for greater flexibility in chemical modifications. This makes it a versatile starting material for synthesizing a wide range of porphyrin derivatives with tailored properties for specific applications .
Properties
CAS No. |
3262-43-9 |
|---|---|
Molecular Formula |
C20H14N4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
21,23-dihydroporphyrin |
InChI |
InChI=1S/C20H14N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-12,21,24H |
InChI Key |
RKCAIXNGYQCCAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=NC(=CC4=CC=C(N4)C=C5C=CC(=N5)C=C1N2)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928215.png)



![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)
![(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928265.png)

![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)



